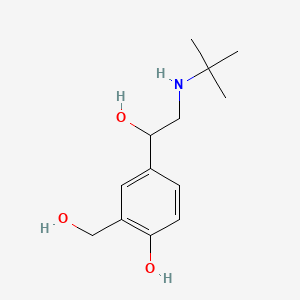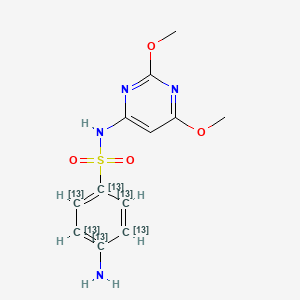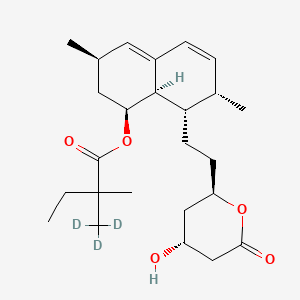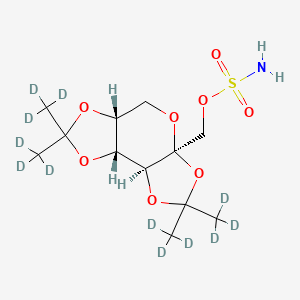
(R)-(-)-Phenylephrine-d3 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Phenylephrine is not straightforward and involves multiple steps . It’s important to note that the synthesis of “®-(-)-Phenylephrine-d3 HCl” would likely involve additional steps to incorporate the deuterium atoms.Molecular Structure Analysis
Phenylephrine is a sympathomimetic amine that primarily acts on alpha-adrenergic receptors. It has a chiral carbon and can exist as either of two enantiomers .Chemical Reactions Analysis
Phenylephrine, like other amines, can undergo a variety of chemical reactions. These include reactions with acids to form salts, alkylation to form secondary and tertiary amines, and oxidation .Physical and Chemical Properties Analysis
Phenylephrine is a white, crystalline substance that is water-soluble . Its hydrochloride salt, which is often used in medications, is also water-soluble .科学的研究の応用
1. Stability in Pharmaceutical Preparations
(R)-(-)-Phenylephrine-d3 HCl exhibits stability in pharmaceutical preparations. A study highlighted its chemical and physical stability in polyvinyl chloride (PVC) bags, maintaining over 95% of its original concentration for 60 days when stored at room temperature and exposed to fluorescent lighting. This insight is pivotal for its storage and handling in medical settings (Jansen, Oldland, & Kiser, 2014).
2. Analytical Techniques for Quantification
Advanced analytical methods have been developed for the precise determination of this compound. Conductometric titration and HPLC methods are utilized for accurate quantification in pharmaceutical formulations, ensuring quality and compliance (Hasan, Othman, & Surchi, 2016).
3. Corrosion Inhibition
This compound demonstrates potential as a corrosion inhibitor for metals. Studies have shown its high efficiency in inhibiting the corrosion of mild steel in acidic mediums, acting as a mixed-type inhibitor. This opens up avenues for its application in industries where metal corrosion is a significant challenge (Bashir et al., 2019).
4. Raman Spectroscopy in Ophthalmic Applications
This compound is used in the development of ophthalmic probes for Raman spectroscopy, enhancing the analysis of aqueous humor in the eye. This application is crucial for the diagnosis and treatment monitoring of various ocular conditions (Zhang et al., 2021).
5. Electrochemical and Spectrophotometric Analysis
The compound has been the focus of various electrochemical and spectrophotometric studies aimed at developing sensitive, accurate, and fast methods for its detection and quantification in pharmaceuticals. These methods are integral to ensuring the safety and efficacy of medications containing this compound (Huang et al., 2008).
6. Enzymatic Synthesis
Innovative approaches have been employed for the stereoselective synthesis of this compound using recombinant Escherichia coli cells. This biotechnological application underscores the potential of microbial systems in producing complex pharmaceutical compounds efficiently (Peng et al., 2014).
作用機序
Target of Action
®-(-)-Phenylephrine-d3 HCl, commonly known as Phenylephrine, primarily targets the α1-adrenergic receptors . These receptors play a crucial role in the constriction of both arteries and veins .
Mode of Action
Phenylephrine is a selective α1-adrenergic receptor agonist . It interacts with these receptors, causing vasoconstriction . Unlike pseudoephedrine, which causes both vasoconstriction and an increase in mucociliary clearance through its non-specific adrenergic activity, Phenylephrine’s selective α1-adrenergic receptor agonism causes vasoconstriction alone .
Biochemical Pathways
The primary biochemical pathway affected by Phenylephrine is the vasoconstriction pathway. By selectively binding to α1-adrenergic receptors, Phenylephrine triggers a series of biochemical reactions that result in the constriction of blood vessels . This action can affect various downstream effects, including changes in blood pressure and pupil dilation.
Pharmacokinetics
Phenylephrine exhibits a bioavailability of 38% through the gastrointestinal tract . It is primarily metabolized in the liver through oxidative deamination . The onset of action is very rapid when administered intravenously and occurs within 20 minutes when taken orally . The elimination half-life of Phenylephrine ranges from 2.1 to 3.4 hours , and its duration of action can last up to 20 minutes when administered intravenously and up to 4 hours when taken orally .
Result of Action
The primary result of Phenylephrine’s action is vasoconstriction, which leads to an increase in blood pressure . This effect makes Phenylephrine useful in various clinical applications, such as treating nasal congestion, dilating the pupil, and increasing blood pressure in cases of hypotension .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-(-)-Phenylephrine-d3 HCl involves the conversion of starting material (S)-(-)-Phenylephrine-d3 to the desired product through a series of chemical reactions.", "Starting Materials": [ "(S)-(-)-Phenylephrine-d3", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Sodium bisulfite", "Sodium carbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve (S)-(-)-Phenylephrine-d3 in hydrochloric acid and add sodium nitrite to form the diazonium salt.", "Step 2: Add sodium bisulfite to the reaction mixture to convert the diazonium salt to the corresponding sulfonamide.", "Step 3: Neutralize the reaction mixture with sodium hydroxide and extract the product with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over sodium carbonate.", "Step 5: Concentrate the organic layer and dissolve the residue in hydrochloric acid to form (R)-(-)-Phenylephrine-d3 HCl." ] } | |
CAS番号 |
1276197-50-2 |
分子式 |
C9H10NO2D3·HCl |
分子量 |
106.69 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
61-76-7 (unlabelled) |
同義語 |
Phenylephrine D3 hydrochloride; 3-[(1R)-1-hydroxy-2-(methylamino)ethyl](2,4,6-D3)phenol hydrchloride |
タグ |
Epinephrine Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












